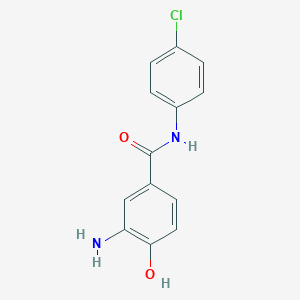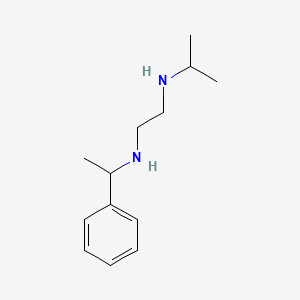
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 1-phenylethylamine with 2-bromo-N-(propan-2-yl)ethanamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a precursor for biologically active compounds.
Medicine: Possible applications in drug development or as an intermediate in the synthesis of pharmaceuticals.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-Phenylethyl)-N~2~-(methyl)ethane-1,2-diamine
- N~1~-(1-Phenylethyl)-N~2~-(ethyl)ethane-1,2-diamine
- N~1~-(1-Phenylethyl)-N~2~-(butyl)ethane-1,2-diamine
Uniqueness
N~1~-(1-Phenylethyl)-N~2~-(propan-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both 1-phenylethyl and propan-2-yl groups can influence its reactivity, solubility, and interaction with molecular targets.
Properties
CAS No. |
62731-07-1 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N'-(1-phenylethyl)-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11(2)14-9-10-15-12(3)13-7-5-4-6-8-13/h4-8,11-12,14-15H,9-10H2,1-3H3 |
InChI Key |
YSUSVZXIZYOTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


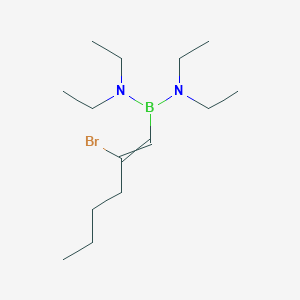

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
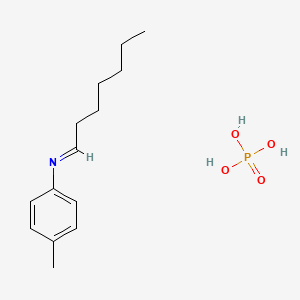
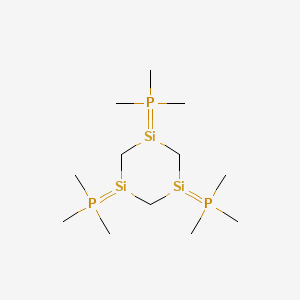

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

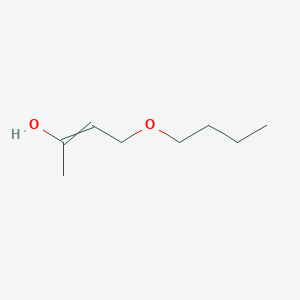

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
